1-Acetyl-5-chloro-7-azaindole-3-carbonitrile
Overview
Description
1-Acetyl-5-chloro-7-azaindole-3-carbonitrile is a versatile chemical compound with the molecular formula C10H6ClN3O It is a derivative of azaindole, a heterocyclic compound that contains nitrogen in the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction conditions often include heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C . The presence of a chlorine atom at the 5-position of the pyridine ring influences the direction of cyclization and the yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-chloro-7-azaindole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The specific conditions depend on the desired transformation and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-Acetyl-5-chloro-7-azaindole-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique properties make it useful in material science and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-chloro-7-azaindole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-7-azaindole-3-carbonitrile: Similar in structure but lacks the chlorine atom at the 5-position.
5-Bromo-7-azaindole: Contains a bromine atom instead of chlorine, leading to different chemical properties.
7-Azaindole-1-15N: Isotopically labeled compound used for specific research applications.
Uniqueness
1-Acetyl-5-chloro-7-azaindole-3-carbonitrile is unique due to the presence of the chlorine atom at the 5-position, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.
Properties
IUPAC Name |
1-acetyl-5-chloropyrrolo[2,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c1-6(15)14-5-7(3-12)9-2-8(11)4-13-10(9)14/h2,4-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZASURCUSLDZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1N=CC(=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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